molecular formula C17H23N3O5 B1388859 Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate CAS No. 1135283-01-0

Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate

Cat. No.: B1388859
CAS No.: 1135283-01-0
M. Wt: 349.4 g/mol
InChI Key: ZCBZURAEXXUDGO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring substituted with a nitrobenzoyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the diazepane ring, followed by the introduction of the nitrobenzoyl group and the tert-butyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or amines.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazepane ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate
  • Tert-butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate

Uniqueness

Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate is unique due to its specific combination of a diazepane ring with a nitrobenzoyl group and a tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 2-(4-nitrobenzoyl)diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-12-6-4-5-11-18(19)15(21)13-7-9-14(10-8-13)20(23)24/h7-10H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBZURAEXXUDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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